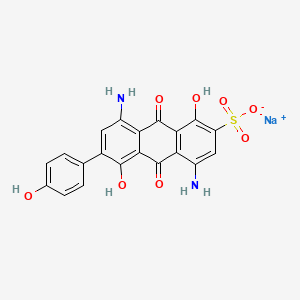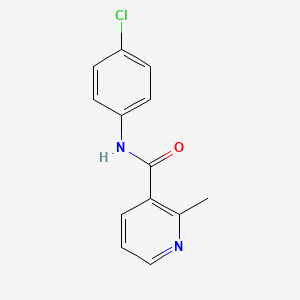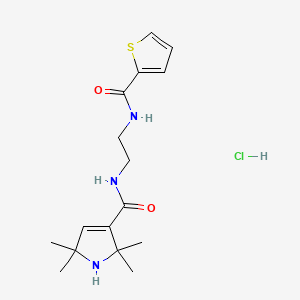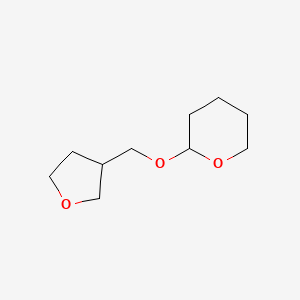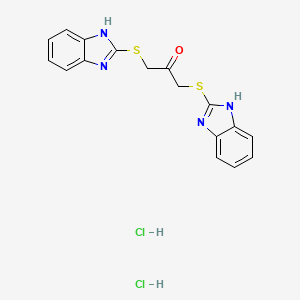
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-mercaptobenzimidazole with 1,3-dichloroacetone under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
科学的研究の応用
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of benzimidazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .
類似化合物との比較
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride can be compared with other similar compounds, such as:
1,3-bis(1H-benzimidazol-2-ylsulfanyl)propan-2-one: This compound has a similar structure but lacks the dihydrochloride component.
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-: This compound is similar but does not contain the dihydrochloride component.
Benzimidazole derivatives: These compounds share the benzimidazole core structure but may have different substituents, leading to variations in their chemical and biological properties.
特性
CAS番号 |
134580-01-1 |
|---|---|
分子式 |
C17H16Cl2N4OS2 |
分子量 |
427.4 g/mol |
IUPAC名 |
1,3-bis(1H-benzimidazol-2-ylsulfanyl)propan-2-one;dihydrochloride |
InChI |
InChI=1S/C17H14N4OS2.2ClH/c22-11(9-23-16-18-12-5-1-2-6-13(12)19-16)10-24-17-20-14-7-3-4-8-15(14)21-17;;/h1-8H,9-10H2,(H,18,19)(H,20,21);2*1H |
InChIキー |
OZYPEBSQWHOSSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)CSC3=NC4=CC=CC=C4N3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






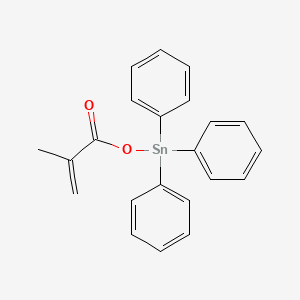
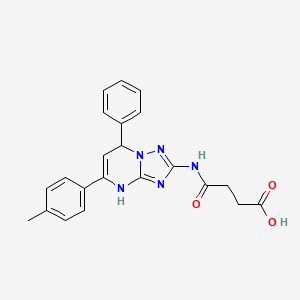
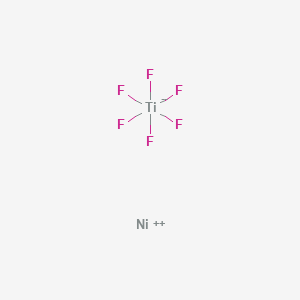
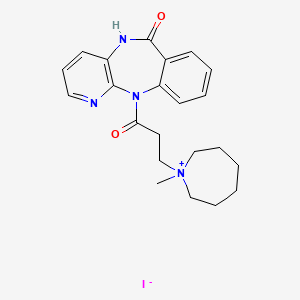
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
